molecular formula C12H12N6O2 B2795727 2-{4-[(2E)-but-2-enamido]phenyl}-2H-1,2,3,4-tetrazole-5-carboxamide CAS No. 1396892-41-3

2-{4-[(2E)-but-2-enamido]phenyl}-2H-1,2,3,4-tetrazole-5-carboxamide

Cat. No.: B2795727
CAS No.: 1396892-41-3
M. Wt: 272.268
InChI Key: BBGZWMXZMSHDGU-NSCUHMNNSA-N
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Description

2-{4-[(2E)-but-2-enamido]phenyl}-2H-1,2,3,4-tetrazole-5-carboxamide is a synthetic organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4-[(2E)-but-2-enamido]phenyl}-2H-1,2,3,4-tetrazole-5-carboxamide typically involves the following steps:

    Formation of the but-2-enamido group: This step involves the reaction of but-2-enamine with an appropriate amine to form the but-2-enamido group.

    Attachment to the phenyl ring: The but-2-enamido group is then attached to a phenyl ring through a substitution reaction.

    Formation of the tetrazole ring: The phenyl ring with the but-2-enamido group is then reacted with sodium azide and a suitable catalyst to form the tetrazole ring.

    Formation of the carboxamide group: Finally, the tetrazole ring is reacted with an appropriate amine to form the carboxamide group.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using the above-mentioned steps. The reaction conditions are optimized to ensure high yield and purity of the final product. Commonly used reagents include sodium azide, amines, and suitable catalysts.

Chemical Reactions Analysis

Types of Reactions

2-{4-[(2E)-but-2-enamido]phenyl}-2H-1,2,3,4-tetrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve halogens or other nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may yield amines or other reduced forms.

Scientific Research Applications

2-{4-[(2E)-but-2-enamido]phenyl}-2H-1,2,3,4-tetrazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-{4-[(2E)-but-2-enamido]phenyl}-2H-1,2,3,4-tetrazole-5-carboxamide involves its interaction with specific molecular targets. The compound binds to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    Tetrazole derivatives: Other tetrazole derivatives with similar structures and properties.

    Amide derivatives: Compounds with amide functional groups that exhibit similar reactivity.

Uniqueness

2-{4-[(2E)-but-2-enamido]phenyl}-2H-1,2,3,4-tetrazole-5-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

2-[4-[[(E)-but-2-enoyl]amino]phenyl]tetrazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N6O2/c1-2-3-10(19)14-8-4-6-9(7-5-8)18-16-12(11(13)20)15-17-18/h2-7H,1H3,(H2,13,20)(H,14,19)/b3-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBGZWMXZMSHDGU-NSCUHMNNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=CC(=O)NC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C=C/C(=O)NC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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